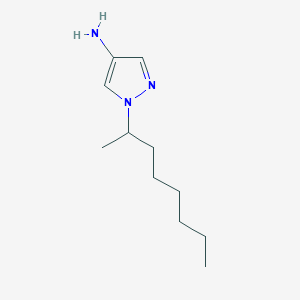

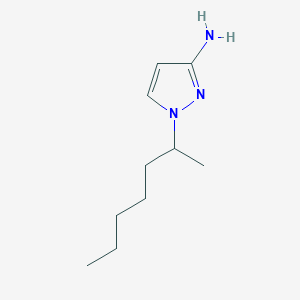

![molecular formula C10H9F2N3 B6344502 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240578-07-7](/img/structure/B6344502.png)

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine (DFMP) is a synthetic compound that has been used in a number of scientific research studies. It is a member of the pyrazolamine family, a group of compounds that are related to the pyrazole ring structure. The compound has been used in a variety of applications, including as a catalyst for organic reactions, as a ligand for metal complexes, and as a drug for treating certain medical conditions. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Xu Li-feng (2011) discusses the synthesis and characterization of pyrazolo [1,5-a] pyrimidine derivatives, highlighting their biological activities in medicine. This includes the synthesis of 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, a related compound (Xu Li-feng, 2011).

- A. Titi et al. (2020) synthesized and characterized N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine derivatives, revealing their potential antitumor, antifungal, and antibacterial properties (A. Titi et al., 2020).

Chemical Properties and Reactivity

- P. Gunasekaran et al. (2014) obtained novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines via domino reactions involving 1H-pyrazol-5-amines, demonstrating the versatility of these compounds in synthesizing complex molecules (P. Gunasekaran et al., 2014).

- Aseyeh Ghaedi et al. (2015) explored the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives from pyrazole-5-amine derivatives, underscoring the utility of these compounds in creating new heterocyclic structures (Aseyeh Ghaedi et al., 2015).

Application in Sensing and Detection

- M. Mac et al. (2010) developed a novel fluorescent dye based on 1H-pyrazolo[3,4-b]quinoline, capable of detecting small inorganic cations, showcasing the application of pyrazole derivatives in sensing technology (M. Mac et al., 2010).

Miscellaneous Applications

- F. Manna et al. (2002) investigated 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives for their ability to inhibit amine oxidases, indicating potential applications in biochemistry and pharmacology (F. Manna et al., 2002).

Mecanismo De Acción

Target of Action

It is structurally similar to rufinamide , a triazole derivative used as an antiepileptic drug . Rufinamide’s primary target is the sodium channels, where it stabilizes the inactive state, thus closing the ion channels .

Mode of Action

Rufinamide stabilizes the inactive state of sodium channels, effectively closing the ion channels . This action reduces the abnormal electrical activity in the brain, which is often associated with seizures .

Biochemical Pathways

By stabilizing the inactive state of sodium channels, it could potentially reduce the excitability of neurons and thus decrease the likelihood of seizure events .

Pharmacokinetics

Rufinamide, a structurally similar compound, is rapidly absorbed after oral ingestion with a bioavailability of at least 85% . Its volume of distribution is 0.71–1.14 L/kg, and plasma protein binding is 35% . Rufinamide is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1 . Approximately 2% of an administered dose is excreted as unchanged Rufinamide in urine .

Result of Action

Based on its structural similarity to rufinamide, it may help reduce the frequency and severity of seizures by stabilizing the inactive state of sodium channels .

Propiedades

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c11-9-2-1-3-10(12)8(9)6-15-5-7(13)4-14-15/h1-5H,6,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCBUSNKBOQWPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(C=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

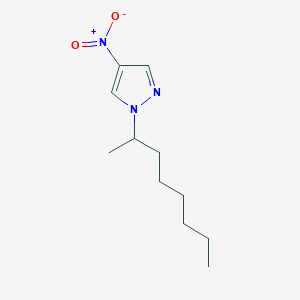

![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)

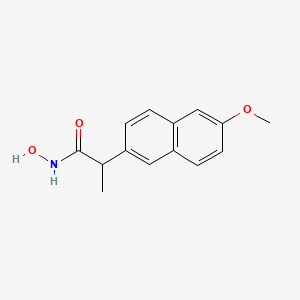

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)

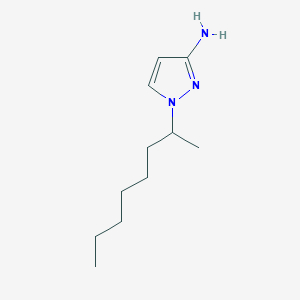

![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344448.png)

![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)

![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6344497.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344507.png)

![3,5-Dibromo-1-[4-(2-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344518.png)